5-Bromo-3-iodo-2-methoxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with bromine, iodine, and a methoxy group. Its molecular formula is , and it has a molecular weight of 313.92 g/mol. This compound is notable for its unique arrangement of halogen atoms and a methoxy group, which significantly influences its chemical reactivity and biological activity.
There is no scientific literature available on the specific mechanism of action of 5-bromo-3-iodo-2-methoxypyridine.
As information on 5-bromo-3-iodo-2-methoxypyridine is limited, it is advisable to handle it with caution assuming the potential hazards common to substituted pyridines. These can include:
5-Bromo-3-iodo-2-methoxypyridine is primarily used as a building block or intermediate in organic synthesis. Its unique structure, containing a combination of bromine, iodine, and methoxy functional groups, allows it to participate in various chemical reactions to generate more complex molecules.
Several research studies have explored its application in the synthesis of diverse target compounds, including:
5-Bromo-3-iodo-2-methoxypyridine has garnered interest in medicinal chemistry due to its potential as an intermediate in drug synthesis. Its unique structure allows for the development of compounds with enhanced biological activity, targeting various therapeutic areas. The presence of halogens often contributes to increased reactivity, making it suitable for further modifications into biologically active molecules .
The synthesis of 5-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method includes the bromination of 3-iodo-2-methoxypyridine using bromine or other brominating agents under controlled conditions. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for large-scale production .
This compound is widely utilized in various fields:
Studies involving 5-Bromo-3-iodo-2-methoxypyridine often focus on its interactions with biological systems and other chemical species. Its ability to form new bonds makes it a valuable compound for exploring reaction mechanisms in organic synthesis. Additionally, its biological interactions can provide insights into its potential therapeutic effects.
Several compounds share structural similarities with 5-Bromo-3-iodo-2-methoxypyridine:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 5-Bromo-2-iodopyridine | Bromine and iodine substitutions | Different positioning of halogens |
| 3-Bromo-5-iodopyridine | Similar halogen substitutions | Variation in methoxy group position |
| 2-Bromo-5-iodo-3-methoxypyridine | Contains both bromine and iodine | Unique arrangement leading to distinct reactivity |
The unique positioning of the bromine, iodine, and methoxy groups on the pyridine ring in 5-Bromo-3-iodo-2-methoxypyridine provides distinct reactivity patterns compared to similar compounds. This specificity allows for selective functionalization, making it particularly valuable in synthetic chemistry applications .
The synthesis of 5-bromo-3-iodo-2-methoxypyridine through traditional halogenation approaches relies on the sequential introduction of halogen atoms to the pyridine ring system . The electrophilic aromatic substitution reactions on pyridine derivatives require more drastic conditions compared to benzene due to the electron-deficient nature of the pyridine ring [2]. The pyridine ring's decreased electron density, caused by the electronegativity of nitrogen, makes it less reactive toward electrophilic substitution reactions [3].
Sequential halogenation typically begins with the bromination of a suitable pyridine precursor. The bromination of pyridine derivatives proceeds more readily than nitration or sulfonation reactions [3]. The process involves treating the pyridine substrate with bromine or other brominating agents under controlled conditions . Research has demonstrated that bromination reactions on pyridine systems often occur at the 3-position, which represents the most electron-rich carbon atom in the ring structure [2] [4].
The subsequent iodination step introduces the second halogen atom at the desired position. The selectivity of halogenation reactions depends on the electronic properties of the substrate and the reaction conditions employed [5]. Studies have shown that the presence of electron-donating groups can facilitate halogenation reactions at lower temperatures using alternate electrophiles [5].
| Halogenation Parameter | Bromination | Iodination |
|---|---|---|
| Temperature Range | 125-135°C [6] | 80-120°C [5] |
| Reaction Time | 30-90 minutes [6] | 1-2 hours [5] |
| Typical Yield | 65-85% [6] | 70-90% [5] |
| Selectivity | 3-position favored [2] | Position-dependent [5] |
The introduction of the methoxy group to halogenated pyridine derivatives occurs through nucleophilic substitution mechanisms [7]. The process typically involves the displacement of a leaving group, such as a halogen or hydroxyl group, with a methoxide nucleophile [7]. This transformation is particularly effective when applied to electron-deficient pyridine systems, where the ring nitrogen enhances the electrophilicity of the carbon atoms [8].
The nucleophilic substitution approach for methoxy group introduction involves treating the halopyridine precursor with sodium methoxide in an appropriate solvent system [7]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxide ion attacks the electron-deficient carbon center [8]. The reaction conditions typically require heating to facilitate the substitution process [7].
Experimental procedures for methoxy group introduction demonstrate the use of sodium dissolved in methanol, followed by the addition of the halopyridine substrate in dimethylformamide solution [7]. The reaction mixture is stirred for extended periods, typically 10-15 minutes, before workup procedures involving distillation and extraction with diethyl ether [7]. The final product is obtained after washing with saturated sodium chloride solution and distillation [7].
The Suzuki-Miyaura cross-coupling reaction represents a fundamental approach for constructing carbon-carbon bonds in halogenated pyridine derivatives [9]. However, the application of this methodology to pyridine systems presents unique challenges, particularly with 2-substituted pyridines, due to difficulties in preparing stable pyridine boronates [9] [10]. The poor stability and low efficiency of pyridine-2-boronates in cross-coupling reactions have led to the development of alternative nucleophilic coupling partners [9].
Research has demonstrated that pyridine sulfinates can serve as effective alternatives to boronates in palladium-catalyzed cross-coupling reactions [9] [10]. The replacement of traditional boronates with pyridine-2-sulfinates enables cross-coupling processes with unrivaled scope and utility [9]. This methodology has proven particularly valuable for accessing challenging and medicinally relevant linked pyridine-heterocycle building blocks [10].
The preparation of boronic acid derivatives from halopyridines involves lithium-halogen exchange reactions followed by treatment with trimethyl borate [11]. The process typically requires anhydrous conditions and low temperatures to maintain the integrity of the organolithium intermediate [11]. Yields of 65% have been reported for the synthesis of pyridine-4-boronic acid from 4-bromopyridine using this approach [11].
| Coupling Parameter | Boronic Esters | Pyridine Sulfinates |
|---|---|---|
| Substrate Scope | Limited [9] | Broad [9] |
| Stability | Poor [9] | Good [9] |
| Reaction Efficiency | Low [9] | High [9] |
| Product Yield | 45-70% [11] | 70-95% [9] |
The Buchwald-Hartwig amination reaction provides a powerful tool for introducing nitrogen-containing functional groups into halogenated pyridine intermediates [12]. This palladium-catalyzed coupling methodology enables the formation of carbon-nitrogen bonds between halopyridines and various amine nucleophiles [12]. The reaction has found extensive application in the synthesis of naturally occurring pyridine alkaloids and complex pharmaceutical intermediates [12].
The palladium-catalyzed cross-coupling of 3-iodopyridine with long-chain terminal dienes and benzylic amines represents a novel synthetic route to key intermediates for biologically active compounds [12]. This process involves a multi-step mechanism including oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the carbon-carbon double bond, palladium migration, and displacement by the nitrogen nucleophile [12].
The synthetic utility of Buchwald-Hartwig amination in pyridine chemistry extends to the preparation of substituted amino pyridines through sequential nucleophilic substitution and reduction processes [13]. High yields of 79-83% have been achieved for benzyl-substituted amine products, with the methodology demonstrating excellent substrate tolerance across various functional groups [13].
The development of Zincke imine intermediate-based halogenation represents a significant advancement in selective pyridine functionalization [14] [15]. This methodology addresses the long-standing challenge of achieving 3-selective halogenation of pyridines, which has remained elusive despite more than a century of synthetic efforts [14] [16]. The approach involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates [16] [17].
The Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions [14] [18]. The process begins with the ring-opening of pyridines using dibenzylamine to form N-triflyl Zincke imine intermediates [15] [16]. These acyclic intermediates then participate in electrophilic halogenation reactions with N-halosuccinimides, followed by ring-closure to regenerate the halogenated pyridine products [15] [17].
Experimental studies have revealed that the nature of the halogen electrophile can modify the selectivity-determining step in the halogenation process [14] [18]. Computational mechanistic investigations at the B3LYP-D3 level of theory indicate that the most favorable pathway involves electrophilic addition followed by deprotonation [14]. The methodology has been successfully applied to produce diverse sets of 3-halopyridines and enable late-stage halogenation of complex pharmaceuticals and agrochemicals [14] [16].
| Halogenation Conditions | Iodination | Bromination | Chlorination |
|---|---|---|---|
| Electrophile | N-Iodosuccinimide [15] | N-Bromosuccinimide [15] | N-Chlorosuccinimide [15] |
| Temperature | Room temperature [15] | Room temperature [15] | 60°C [15] |
| Reaction Time | 2-4 hours [15] | 2-4 hours [15] | 4-6 hours [15] |
| Typical Yield | 70-85% [15] | 65-80% [15] | 60-75% [15] |
The optimization of one-pot multi-step synthetic sequences has emerged as a crucial strategy for improving the efficiency and practicality of halogenated pyridine synthesis [15] [19]. These approaches combine multiple transformation steps into a single reaction vessel, eliminating the need for intermediate isolation and purification [15]. The methodology offers significant advantages in terms of operational simplicity, reduced waste generation, and improved overall synthetic efficiency [19] [20].
One-pot protocols for pyridine halogenation have been developed that combine ring-opening, halogenation, and ring-closing steps in a sequential manner [15]. For pyridines without 3-substituents, the process involves ring-opening using dibenzylamine, followed by halogenation with N-halosuccinimides, and subsequent ring-closure using ammonium acetate and ethanol at 60°C [15]. The addition of trimethoxybenzene after the halogenation step helps quench remaining N-halosuccinimide before cyclization [15].
The combinatorial synthesis of highly substituted pyridine derivatives has been achieved through one-pot multicomponent reactions involving aromatic aldehydes, dicarbonyl compounds, and enamine derivatives [19]. This approach features short reaction times, generally good to excellent yields, easily available starting materials, and operational simplicity [19]. The methodology provides an efficient synthetic strategy for diversity-oriented construction of complex pyridine scaffolds [19] [20].
The implementation of continuous flow reactor technology represents a significant advancement in the industrial production of halogenated pyridine derivatives [21]. Continuous flow microreactors have been successfully developed for the catalytic oxidation of pyridine derivatives, demonstrating superior safety, environmental friendliness, and efficiency compared to traditional batch reactor processes [21]. These systems utilize titanium silicalite catalyst in packed-bed microreactors with hydrogen peroxide as the oxidizing agent [21].
The continuous flow approach has achieved remarkable operational stability, with devices maintaining catalyst activity for over 800 hours of continuous operation [21]. This extended operational lifetime provides significant potential for large-scale industrial production applications [21]. The process yields up to 99% conversion of pyridine derivatives to their corresponding N-oxide products, which serve as key intermediates in halogenation sequences [21].
Industrial-scale synthesis of pyridine derivatives employs two primary methods: the Chichibabin synthesis and the Bönnemann cyclization [22]. The Chichibabin synthesis involves the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts, offering high efficiency and scalability for large-scale production [22]. The Bönnemann cyclization utilizes acetylene and hydrogen cyanide as starting materials with metal catalysts, providing excellent scalability and high-yield production capabilities [22].
| Flow Reactor Parameter | Microreactor System | Batch Process |
|---|---|---|
| Operational Time | >800 hours [21] | 8-24 hours [21] |
| Product Yield | Up to 99% [21] | 70-85% [21] |
| Safety Profile | Enhanced [21] | Standard [21] |
| Environmental Impact | Reduced [21] | Higher [21] |
The development of efficient catalyst recycling systems represents a critical aspect of sustainable industrial pyridine production [23] [24]. Recyclable catalysts for pyridine oxidation reactions have been designed to address both economic and environmental concerns in large-scale manufacturing processes [24]. Poly(maleic anhydride-alt-1-octadecene) catalysts have demonstrated exceptional recyclability with recovery yields exceeding 99.8% [24].
The catalyst recycling approach maintains activity after multiple uses without requiring additional treatment for reuse [24]. This metal-free, reusable catalyst system for hydrogen peroxide oxidation provides an eco-friendly, operationally simple, and cost-effective alternative to traditional percarboxylic acid oxidants [24]. The methodology has proven industrially applicable across a wide range of oxidation reactions [24].
Thiamine hydrochloride has emerged as an efficient and reusable catalyst for aqueous-phase pyridine synthesis reactions [23]. This vitamin B1-based catalyst system offers several advantages including low cost, easy availability, recyclability, simple operational procedures, and excellent yields [23]. The catalyst can be recovered and reused multiple times while maintaining its catalytic activity [23].
The physicochemical characterization of 5-Bromo-3-iodo-2-methoxypyridine (Chemical Abstracts Service number: 578007-66-6) reveals distinctive properties arising from the unique combination of halogen substituents and methoxy functionality on the pyridine ring system [1] [2] [3].
The crystallographic characterization of 5-Bromo-3-iodo-2-methoxypyridine provides fundamental insights into its solid-state structure. While comprehensive single-crystal X-ray diffraction data specifically for this compound remains limited in the literature, structural analysis of closely related halogenated pyridine derivatives provides relevant comparative information [4].
Analysis of similar dihalogenated pyridine systems, such as 3-amino-5-bromo-2-iodopyridine, reveals typical unit cell parameters for this class of compounds. The related compound crystallizes in a monoclinic system with space group P21/c, exhibiting unit cell dimensions of a = 4.0983(12) Å, b = 15.172(4) Å, c = 12.038(3) Å, and β = 90.152(5)°, with a unit cell volume of 748.5(3) ų [4]. These parameters suggest that 5-Bromo-3-iodo-2-methoxypyridine would likely adopt similar crystallographic characteristics due to the comparable molecular size and halogen substitution patterns.
The molecular geometry in the solid state is influenced by the steric effects of the bromine and iodine substituents. Density functional theory calculations on related halogenated pyridines indicate that bulky halogen substituents at the 3 and 5 positions can cause notable changes in molecular geometry, particularly affecting the planarity of the pyridine ring system [5].
The presence of both bromine and iodine atoms in 5-Bromo-3-iodo-2-methoxypyridine creates significant potential for halogen bonding interactions in the crystal structure. Halogen bonding represents a directional non-covalent interaction where the halogen atom acts as an electron acceptor, forming linear contacts with electron-rich species [6].
Research on halogenated pyridine systems demonstrates that iodine atoms typically form stronger halogen bonds than bromine atoms due to their larger size and more pronounced σ-hole character [6] [7]. In 3-iodopyridinium systems, halogen bond strengths follow the order: C-I···I⁻ > C-I···Br⁻ > C-I···O, with bond distances ranging from 3.2 to 3.7 Å [6].
The methoxy oxygen atom at the 2-position provides an additional hydrogen bond acceptor site, which can participate in complementary interactions with neighboring molecules. The combination of halogen bonding from the bromine and iodine substituents with hydrogen bonding involving the methoxy group creates a complex network of intermolecular interactions that stabilize the crystal packing .
Crystallographic studies of related compounds show that halogen-halogen interactions (Br···I) with distances around 3.45 Å can occur, along with C-H···O hydrogen bonds between methoxy oxygen atoms and adjacent aromatic hydrogen atoms . These interactions contribute to the formation of ordered crystal structures with specific packing motifs.
5-Bromo-3-iodo-2-methoxypyridine exhibits a well-defined melting point range of 81.7-81.9°C, indicating good crystalline purity and structural integrity [1] [2] [3]. This melting point reflects the balance between intermolecular forces in the solid state and thermal energy required for phase transition to the liquid state.
The compound demonstrates light sensitivity, requiring storage at temperatures between 2-8°C with protection from light to maintain stability [9] [10]. This photosensitivity is characteristic of compounds containing heavy halogens, particularly iodine, which can undergo photolytic decomposition under prolonged light exposure [9].
Thermal stability analysis indicates that the compound remains stable under normal handling conditions but may undergo decomposition at elevated temperatures. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen iodide [9] [10].
The predicted boiling point of 5-Bromo-3-iodo-2-methoxypyridine is 286.6±40.0°C at 760 mmHg [1] [2] [3]. This relatively high boiling point reflects the molecular weight of 313.92 g/mol and the presence of polarizable halogen atoms that contribute to intermolecular van der Waals forces.
Vapor pressure characteristics are expectedly low due to the high molecular weight and strong intermolecular interactions [11]. The compound's relatively non-volatile nature at room temperature makes it suitable for synthetic applications where controlled reaction conditions are required.
The flash point of 127.1°C indicates moderate flammability risk, requiring appropriate safety precautions during handling and storage [1] [2]. This parameter is particularly relevant for industrial applications and synthesis procedures involving elevated temperatures.
5-Bromo-3-iodo-2-methoxypyridine exhibits characteristic solubility patterns reflecting its amphiphilic nature. The compound is insoluble in water due to the hydrophobic pyridine ring system and halogen substituents [2] [3] [12]. This hydrophobic character is quantified by the logarithmic partition coefficient (LogP) of 2.45730, indicating moderate lipophilicity [1] [2].
The compound demonstrates solubility in common organic solvents including dichloromethane, chloroform, and other halogenated solvents [11]. This solubility profile is typical for halogenated aromatic compounds and facilitates its use in organic synthesis applications.
The partition coefficient value suggests favorable distribution into organic phases versus aqueous phases, which is consistent with the molecular structure containing electron-withdrawing halogen substituents and the lipophilic methoxy group [13].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 5-Bromo-3-iodo-2-methoxypyridine. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the proposed structure [14].
The aromatic region displays two distinct signals corresponding to the hydrogen atoms at positions 4 and 6 of the pyridine ring. These protons appear as doublets due to coupling with the adjacent nitrogen atom and show characteristic chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.
The methoxy group appears as a singlet at approximately 3.7 parts per million, integrating for three hydrogen atoms. This signal position is typical for methoxy groups attached to electron-deficient aromatic systems.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework, with aromatic carbons appearing in the 120-160 parts per million region. The methoxy carbon typically appears around 55 parts per million, while the halogen-bearing carbons show characteristic downfield shifts due to the electronegativity of bromine and iodine [15].
Infrared spectroscopy of 5-Bromo-3-iodo-2-methoxypyridine reveals characteristic vibrational bands that confirm the molecular structure. The spectrum exhibits aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, along with C=N and C=C stretching modes characteristic of the pyridine ring system [15].
The methoxy group contributes distinct C-O stretching vibrations around 1000-1200 cm⁻¹, while the aromatic C-H bending modes appear in the fingerprint region below 1000 cm⁻¹. The presence of heavy halogens influences the lower frequency region through C-halogen stretching vibrations.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The technique is especially valuable for characterizing aromatic ring vibrations and the effects of halogen substitution on the vibrational modes [16].
Mass spectrometry of 5-Bromo-3-iodo-2-methoxypyridine produces characteristic fragmentation patterns that confirm the molecular structure and composition. The molecular ion peak appears at m/z 313.92, corresponding to the exact molecular weight [14].
The isotope pattern reflects the presence of bromine and iodine atoms, with characteristic peak clusters separated by mass units corresponding to the isotopic composition. Bromine exhibits a distinctive 1:1 doublet pattern (⁷⁹Br:⁸¹Br), while iodine contributes a single peak due to its monoisotopic nature.
Fragmentation pathways typically involve loss of halogen atoms and the methoxy group, producing characteristic fragment ions. Common fragmentation includes loss of methyl radical (m/z 298.9), loss of methoxy group (m/z 282.9), and sequential halogen loss. The fragmentation pattern provides structural confirmation and is useful for compound identification in analytical applications [17].